molecular formula C18H16N4O2 B12270250 4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B12270250
M. Wt: 320.3 g/mol
InChI Key: KOJSFXGBALYWSB-UHFFFAOYSA-N
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Description

4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a quinoline moiety, an azetidine ring, and a pyridine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, and other transition metals

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or azetidine derivatives.

Scientific Research Applications

4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyridine carboxamide group can enhance the compound’s solubility and bioavailability, making it more effective as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of a quinoline moiety, an azetidine ring, and a pyridine carboxamide group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

4-(1-quinolin-2-ylazetidin-3-yl)oxypyridine-2-carboxamide

InChI

InChI=1S/C18H16N4O2/c19-18(23)16-9-13(7-8-20-16)24-14-10-22(11-14)17-6-5-12-3-1-2-4-15(12)21-17/h1-9,14H,10-11H2,(H2,19,23)

InChI Key

KOJSFXGBALYWSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=CC(=NC=C4)C(=O)N

Origin of Product

United States

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